molecular formula C22H30FNO B12481466 N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine

N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine

Cat. No.: B12481466
M. Wt: 343.5 g/mol
InChI Key: CAHMXOGVSVJISG-UHFFFAOYSA-N
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Description

The compound ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE is an organic molecule characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an octylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable methoxy reagent under basic conditions to form 4-fluorophenylmethoxy.

    Coupling with Benzyl Halide: The methoxyphenyl intermediate is then reacted with a benzyl halide in the presence of a base to form the benzylated product.

    Introduction of the Octylamine Group: The final step involves the nucleophilic substitution of the benzylated product with octylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The octylamine chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE: can be compared with similar compounds such as:

    4-Fluorophenylmethoxybenzylamine: Lacks the octylamine chain, resulting in different physicochemical properties.

    4-Fluorophenylmethoxyphenylamine: Similar structure but without the octyl group, affecting its biological activity.

    Octylphenylmethoxybenzylamine: Contains an octyl group but lacks the fluorine atom, leading to different reactivity and applications.

The uniqueness of ({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)(OCTYL)AMINE lies in its combination of fluorophenyl, methoxyphenyl, and octylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30FNO

Molecular Weight

343.5 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]octan-1-amine

InChI

InChI=1S/C22H30FNO/c1-2-3-4-5-6-9-16-24-17-20-10-7-8-11-22(20)25-18-19-12-14-21(23)15-13-19/h7-8,10-15,24H,2-6,9,16-18H2,1H3

InChI Key

CAHMXOGVSVJISG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Origin of Product

United States

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